Band Gap Energy: As₂S₃ vs. As₂Se₃ for Tailored IR Transparency and Electronic Device Design
In a direct experimental comparison using variable-angle spectroscopic ellipsometry (VASE) on thin films, As₂S₃ exhibited a band gap energy (Eg) of 2.349 eV, which is 30.8% higher than the 1.796 eV measured for As₂Se₃ under identical conditions [1]. This difference directly correlates with the onset of optical absorption and defines the material's transparency window.
| Evidence Dimension | Optical band gap energy (Eg) |
|---|---|
| Target Compound Data | 2.349 eV |
| Comparator Or Baseline | As₂Se₃: 1.796 eV |
| Quantified Difference | ΔEg = +0.553 eV (As₂S₃ higher by 30.8%) |
| Conditions | Thin films, variable-angle spectroscopic ellipsometry (VASE) in UV-visible-NIR range (245-1000 nm) |
Why This Matters
The wider band gap of As₂S₃ provides greater transparency in the near-infrared region (up to ~620 nm), making it preferable for mid-IR optics and waveguides where As₂Se₃ would suffer from higher absorption losses.
- [1] Abdel-Wahab, F., Ashraf, I. M., & Ahmed, F. B. M. (2020). Optical Parameters of Both As₂S₃ and As₂Se₃ Thin Films from Ultraviolet to the Near-Infrared via Variable-Angle Spectroscopic Ellipsometer. Semiconductors, 54, 1430–1438. View Source
